molecular formula C10H21NO B13344218 1-((Butylamino)methyl)cyclopentan-1-ol

1-((Butylamino)methyl)cyclopentan-1-ol

Katalognummer: B13344218
Molekulargewicht: 171.28 g/mol
InChI-Schlüssel: HOYVGPYNDAMTGM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-((Butylamino)methyl)cyclopentan-1-ol is a cyclic compound that has garnered attention due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by a cyclopentane ring substituted with a butylamino group and a hydroxyl group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-((Butylamino)methyl)cyclopentan-1-ol typically involves the reaction of cyclopentanone with butylamine in the presence of a reducing agent. The reaction conditions often include:

    Solvent: Ethanol or methanol

    Temperature: Room temperature to reflux

    Catalyst: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize yield and purity. The process generally includes:

    Raw Materials: Cyclopentanone, butylamine, and a reducing agent

    Reaction Conditions: Controlled temperature and pressure to ensure consistent product quality

    Purification: Techniques such as distillation or crystallization to isolate the desired product

Analyse Chemischer Reaktionen

Types of Reactions

1-((Butylamino)methyl)cyclopentan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form a more saturated alcohol.

    Substitution: The butylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride

    Substitution: Conditions may include the use of halogenating agents or nucleophiles

Major Products

    Oxidation: Formation of cyclopentanone derivatives

    Reduction: Formation of more saturated alcohols

    Substitution: Formation of various substituted cyclopentane derivatives

Wissenschaftliche Forschungsanwendungen

1-((Butylamino)methyl)cyclopentan-1-ol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems and its role as a ligand in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including its use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-((Butylamino)methyl)cyclopentan-1-ol involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-Methylcyclopentanol: A similar compound with a methyl group instead of a butylamino group.

    1-((Tert-butylamino)methyl)cyclopentan-1-ol: A compound with a tert-butylamino group instead of a butylamino group.

Uniqueness

1-((Butylamino)methyl)cyclopentan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Eigenschaften

Molekularformel

C10H21NO

Molekulargewicht

171.28 g/mol

IUPAC-Name

1-(butylaminomethyl)cyclopentan-1-ol

InChI

InChI=1S/C10H21NO/c1-2-3-8-11-9-10(12)6-4-5-7-10/h11-12H,2-9H2,1H3

InChI-Schlüssel

HOYVGPYNDAMTGM-UHFFFAOYSA-N

Kanonische SMILES

CCCCNCC1(CCCC1)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.